Benzyl laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

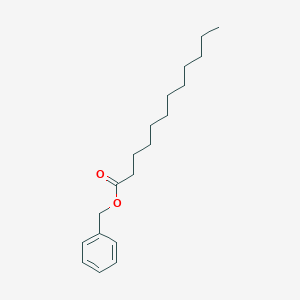

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRYOQRUGRVBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059692 | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-25-0 | |

| Record name | Benzyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB3L16SHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Benzyl Laurate

Enzymatic Synthesis of Benzyl (B1604629) Laurate

The enzymatic production of benzyl laurate primarily involves the use of lipases, which are versatile enzymes capable of catalyzing both hydrolysis and synthesis reactions. In non-aqueous or micro-aqueous environments, the equilibrium of lipase-catalyzed reactions shifts towards synthesis, making them ideal for ester production.

Lipase-Catalyzed Esterification and Transesterification

Two main enzymatic strategies are employed for synthesizing this compound: direct esterification and transesterification. Both methods utilize lipases to form the ester linkage between benzyl alcohol and a lauric acid derivative.

Direct esterification involves the reaction between benzyl alcohol and lauric acid. This process is a thermodynamically controlled reaction where the enzyme acts as a catalyst to accelerate the attainment of equilibrium. To drive the reaction towards a high yield of this compound, it is often necessary to remove the water produced during the reaction.

Several lipases have been investigated for this reaction. For instance, Lipolase 100 L, derived from a genetically engineered species of Aspergillus oryzae, has been successfully used to catalyze the esterification of lauric acid with benzyl alcohol. researchgate.net Studies have shown that the initial reaction rate is influenced by factors such as agitation speed, lipase (B570770) concentration, aqueous phase volume, and reaction temperature. researchgate.net Notably, when comparing the esterification of benzyl alcohol with various fatty acids, lauric acid and myristic acid resulted in higher conversions. researchgate.net However, it has also been observed that benzyl alcohol can have a deactivating effect on Lipolase 100 L at temperatures of 40, 45, and 50°C. researchgate.net

Another study explored the esterification of lauric acid with benzyl alcohol using a lipase from Burkholderia cepacia modified with poly(ethylene glycol). This research focused on the enzyme's activity and thermostability in the esterification process. srce.hr

Table 1: Research Findings on Direct Esterification of Benzyl Alcohol with Lauric Acid

| Biocatalyst | Key Findings | Reference |

| Lipolase 100 L | Catalyzes the esterification of lauric acid with benzyl alcohol. The initial reaction rate is dependent on lipase concentration. Higher conversions are achieved with lauric and myristic acids compared to other fatty acids. Benzyl alcohol exhibits a deactivating effect at elevated temperatures. | researchgate.net |

| Poly(ethylene glycol)-modified Burkholderia cepacia lipase | Investigated for its enzymatic activity and thermostability in the esterification of lauric acid with benzyl alcohol. | srce.hr |

Transesterification offers an alternative route to direct esterification and often provides advantages such as avoiding the production of water, which can simplify downstream processing. In this method, an activated form of lauric acid, such as vinyl laurate, is reacted with benzyl alcohol. The use of vinyl esters as acyl donors is particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.

Research has demonstrated the feasibility of lipase-catalyzed transesterification for producing this compound. For example, a study on the synthesis of thioesters using Lipozyme TL IM in a continuous-flow microreactor showed that benzyl alcohol could be used as a substrate in place of a thiol, reacting with vinyl laurate. semanticscholar.org This process, conducted in dimethyl sulfoxide (B87167) (DMSO), achieved high conversion rates. semanticscholar.org

The synthesis of various esters, including benzyl acetate (B1210297) from benzyl alcohol and vinyl acetate, has been extensively studied, providing a basis for the application of this methodology to this compound production. researchgate.net These studies often focus on optimizing reaction parameters such as the choice of solvent, catalyst load, and temperature to maximize yield. researchgate.net

Table 2: Research Findings on Transesterification for this compound Synthesis

| Acyl Donor | Alcohol/Thiol | Biocatalyst | Key Findings | Reference |

| Vinyl Laurate | Benzyl Mercaptan (analogous to Benzyl Alcohol) | Lipozyme TL IM | Efficient synthesis of thioesters in a continuous-flow microreactor, suggesting the viability of using benzyl alcohol for this compound synthesis. | semanticscholar.org |

| Vinyl Acetate | Benzyl Alcohol | Not specified | Reported synthesis of benzyl acetate, indicating the potential for transesterification with vinyl esters for producing benzyl esters. | researchgate.net |

Biocatalyst Selection and Optimization

The choice of biocatalyst is critical for the efficient synthesis of this compound. Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused, which is economically advantageous for industrial applications.

Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginuosa, has proven to be an effective catalyst for this compound synthesis. It is particularly noted for its use in microfluidic reactors for acylation reactions.

In the synthesis of a thioester analogue, S-(4-methylbenzyl) laurate, Lipozyme TL IM was used to catalyze the reaction between 4-methylbenzyl mercaptan and vinyl laurate. semanticscholar.org The optimal conditions for this reaction were found to be a temperature of 50°C and a reaction time of 30 minutes, with a catalyst loading of 0.025–0.05 g/mL achieving over 95% conversion. semanticscholar.org These findings are directly applicable to the synthesis of this compound by substituting the thiol with benzyl alcohol. The reaction is typically carried out in dimethyl sulfoxide (DMSO), and the product can be isolated with high purity (>90%) using silica (B1680970) gel chromatography. semanticscholar.org

Furthermore, Lipozyme TL IM was found to be more efficient than Novozym 435 in catalyzing the synthesis of benzyl cinnamate, a structurally related aromatic ester. researchgate.net

Table 3: Optimization of this compound Synthesis using Lipozyme TL IM

| Parameter | Optimal Value/Range | Reference |

| Temperature | 50°C | semanticscholar.org |

| Reaction Time | 30 minutes | semanticscholar.org |

| Catalyst Concentration | 0.04 g/mL (range: 0.025–0.05 g/mL) | |

| Molar Ratio (Alcohol:Vinyl Ester) | 1:2 | |

| Solvent | Dimethyl Sulfoxide (DMSO) | semanticscholar.org |

Novozym 435, an immobilized lipase B from Candida antarctica, is one of the most widely used biocatalysts in both academic research and industrial applications. researchgate.netcsic.es It is known for its broad substrate specificity and high stability. mdpi.com

Novozym 435 has been successfully employed in the synthesis of various esters, including benzyl esters. For instance, it was identified as the best biocatalyst for the synthesis of benzyl butyrate (B1204436) in a solvent-free system, achieving 80% conversion. researchgate.net In the synthesis of benzyl propionate, Novozym 435 demonstrated good performance in a fed-batch esterification system, reaching conversions of 90% and 99% at substrate molar ratios of 1:1 and 1:5 (acid:alcohol), respectively. nih.gov However, it was observed that the enzyme could lose activity upon reuse, potentially due to desorption of the lipase from its support in the presence of certain organic acids. nih.gov

In the context of laurate esters, Novozym 435 has been used to catalyze the synthesis of citronellyl laurate and methyl laurate. researchgate.netscielo.br For the synthesis of benzyl benzoate, another aromatic ester, Novozym 435 was evaluated, and a maximum conversion of 32% was achieved at 60°C with a 1:5 molar ratio of alcohol to anhydride (B1165640) in the presence of tert-butanol. researchgate.netresearchgate.net

Table 4: Applications of Novozym 435 in Ester Synthesis

| Ester Synthesized | Substrates | Key Findings | Reference |

| Benzyl Butyrate | Benzyl alcohol, Butyric acid | Achieved 80% conversion in a solvent-free system. | researchgate.net |

| Benzyl Propionate | Benzyl alcohol, Propionic acid | Reached 90-99% conversion in a fed-batch system, but showed reduced activity on reuse. | nih.gov |

| Citronellyl Laurate | Citronellol (B86348), Lauric acid/Vinyl laurate | High conversion rates (≥91%) were achieved; the enzyme was reusable for at least 20 cycles. | scielo.br |

| Benzyl Benzoate | Benzyl alcohol, Benzoic anhydride | Maximum conversion of 32% was obtained at 60°C in tert-butanol. | researchgate.netresearchgate.net |

Lipase from Mucor javanicus (MJL)

Lipase from Mucor javanicus (now known as Mucor circinelloides) is a biocatalyst employed in the synthesis of esters. fao.org While some studies on lipase-catalyzed transesterification for other esters have reported that lipases from Mucor javanicus had almost no catalytic effect under their specific reaction conditions, other research highlights its potential. jst.go.jp For instance, in the kinetic resolution of ketoprofen (B1673614) vinyl ester, immobilized Mucor javanicus lipase (MJL) demonstrated high enantioselectivity. mdpi.com Furthermore, studies have explored the immobilization of MJL on functionalized silica nanoparticles. mdpi.com In the context of producing flavor esters, lipases, including MJL, have been tested for the synthesis of n-pentyl laurate, with high yields being obtained when the enzyme was immobilized. researchgate.net The enzyme, secreted during fermentation, is separated, purified, and often formulated as a powder for industrial use. fao.org It typically has a temperature optimum of around 40°C and becomes inactive at 60°C. fao.org

Lipase from Rhizopus oryzae (ROL)

Lipase from Rhizopus oryzae (ROL) has proven to be an effective biocatalyst for ester synthesis. In studies comparing various lipases for the production of isoamyl laurate, immobilized ROL was the most active, achieving a high ester yield of 81.26% in 24 hours. This led to its selection for further experiments using fusel oil as a low-cost source of isoamyl alcohol. Research on the synthesis of citronellol esters in supercritical carbon dioxide also demonstrated the successful application of immobilized ROL. nih.govresearchgate.net This methodology resulted in excellent yields for citronellol laurate (99%) using vinyl esters as acyl donors. nih.govresearchgate.net The immobilization of ROL has been shown to significantly enhance its activity and operational stability, allowing for effective recycling and reuse. nih.govresearchgate.net However, some studies on the transesterification of geraniol (B1671447) with vinyl acetate found that ROL had almost no catalytic effect under their specific experimental conditions, highlighting the substrate-specific nature of enzymatic catalysis. jst.go.jp

Process Parameter Optimization in Enzymatic Synthesis

Optimizing process parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key factors that are typically investigated include substrate molar ratio, reaction temperature, reaction time, and enzyme loading and immobilization techniques.

Substrate Molar Ratio (e.g., Benzyl Alcohol:Lauric Acid; Thiol:Vinyl Laurate)

The molar ratio of the substrates, such as benzyl alcohol to lauric acid or, in analogous reactions, thiol to vinyl laurate, significantly influences the reaction equilibrium and conversion rate. In the enzymatic synthesis of a thioester using benzyl mercaptan and vinyl laurate in a continuous flow microreactor, the substrate molar ratio was varied from 1:1 to 1:4. mdpi.com The optimal conversion was achieved at a molar ratio of 1:2 (benzyl mercaptan:vinyl laurate). mdpi.com Increasing the proportion of the acyl donor (vinyl laurate) initially boosts the conversion, but an excessive amount can be uneconomical. mdpi.com For the synthesis of benzyl cinnamate, an optimal molar ratio of 2.6:1 (benzyl alcohol:cinnamic acid) was reported. researchgate.net Similarly, in the synthesis of hexyl laurate, a substrate molar ratio of 1:2 (1-hexanol:lauric acid) was found to be optimal. researchgate.net

Table 1: Effect of Substrate Molar Ratio on Thioester Synthesis

| Substrate Molar Ratio (Benzyl Mercaptan:Vinyl Laurate) | Reaction Conversion (%) |

|---|---|

| 1:1 | 61 |

| 1:2 | >95 (implied optimal) |

| 1:3 | Not specified |

| 1:4 | Not specified |

Data derived from a study on enzymatic thioester synthesis in a continuous flow microreactor. mdpi.com

Reaction Temperature

Reaction temperature is a critical parameter that affects both the enzyme's catalytic activity and its stability. For the lipase-catalyzed synthesis of a thioester from benzyl mercaptan and vinyl laurate in a continuous flow microreactor, the effect of temperature was examined from 40°C to 60°C. mdpi.com The reaction conversion was only 65% at 40°C, but increased significantly at higher temperatures. mdpi.com The optimal temperature was determined to be 50°C, which balanced high conversion rates with enzyme stability. mdpi.com Exceeding this temperature could lead to enzyme denaturation and a decrease in activity. In other esterification reactions, optimal temperatures have been reported in the range of 45°C to 56.44°C. nih.govresearchgate.netresearchgate.net

Table 2: Influence of Reaction Temperature on Thioester Synthesis

| Reaction Temperature (°C) | Reaction Conversion (%) |

|---|---|

| 40 | 65 |

| 50 | >95 (implied optimal) |

| 60 | Not specified |

Data derived from a study on enzymatic thioester synthesis in a continuous flow microreactor. mdpi.com

Reaction Time and Flow Rate in Continuous Systems

In continuous flow systems, reaction time (or residence time) and flow rate are pivotal for achieving high conversion. For the enzymatic synthesis of a thioester in a continuous-flow microreactor, the reaction was conducted for 20 to 40 minutes. mdpi.com The highest conversion was achieved with a reaction time of 30 minutes, corresponding to a flow rate of 20.8 µL/min. mdpi.com Continuous systems offer advantages like reduced reaction times and increased process efficiency compared to traditional batch processes. mdpi.com For instance, a Suzuki coupling reaction that takes 4 to 6 hours in a batch process was completed within 60 to 70 minutes in a continuous-flow system. acs.org The optimization of flow rate is essential; for example, in one study, a flow rate of 1 mL/min was found to be optimal for the hydrolysis of oils in wastewater using a packed bed reactor. nih.gov

Enzyme Loading and Immobilization Techniques

Enzyme loading, the amount of enzyme used relative to the reactants, directly impacts the reaction rate. However, simply increasing the enzyme concentration does not always lead to a proportional increase in product yield. mdpi.com There is an optimal loading level beyond which the conversion may plateau or even decrease due to mass transfer limitations. mdpi.com For the synthesis of octyl formate, the optimal concentration of Novozym 435 was found to be 15 g/L. mdpi.com In the synthesis of a thioester, a catalyst loading of 0.04 g/mL of Lipozyme TL IM was found to be optimal.

Solvent Systems, including Green Solvents and Ionic Liquids

The choice of solvent is critical in the enzymatic synthesis of this compound as it influences enzyme activity, stability, and substrate solubility. While conventional organic solvents like hexane (B92381) and toluene (B28343) have been used, there is a growing emphasis on "green solvents" to enhance the environmental sustainability of the process. researchgate.netwhiterose.ac.uk

Green Solvents: These are solvents that are derived from renewable resources and are biodegradable, with low toxicity. whiterose.ac.ukmdpi.com For ester synthesis, solvents like 2-methyl-2-butanol (B152257) (2M2B) and ethyl acetate have been explored. acs.org In the synthesis of glycolipids, a related class of compounds, 2M2B has demonstrated higher yields compared to other organic solvents like acetone (B3395972) and ethyl acetate. acs.org Fatty acid methyl esters (FAMEs), such as methyl laurate, are also considered green solvents and are used for their compatibility with lipophilic substances. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points, often considered "green" due to their negligible vapor pressure, low flammability, and high thermal stability. mdpi.commdpi.comresearchgate.net They are capable of dissolving a wide range of organic and biological molecules, including enzymes. researchgate.netmdpi.com For lipase-catalyzed reactions, imidazolium-based ionic liquids have been shown to be effective. mdpi.commdpi.com The activity of lipases in ionic liquids is highly dependent on the anion structure, with the highest activities often observed in ILs containing the bis(trifluoromethylsulfonyl)imide ([Tf2N]−) anion. acs.org For example, the ionic liquid [Bmim][PF6] was found to be an optimal solvent for the transesterification reaction in the synthesis of corn oil-based biodiesel, showing higher conversion than t-butanol. mdpi.com The combination of biocatalysts and ionic liquids offers a promising route for industrial processes, providing an alternative to conventional organic solvents. researchgate.netmdpi.com

| Solvent Type | Examples | Key Advantages | Research Findings |

|---|---|---|---|

| Conventional Organic Solvents | Hexane, Toluene, Acetone | Well-established, good solubility for non-polar substrates. | In lipase-catalyzed synthesis of geranyl acetate, n-hexane (logP=3.5) resulted in a high yield of 85.48%. jst.go.jp Solvents with logP < 2, like dichloromethane, showed significantly lower yields. jst.go.jp |

| Green Solvents | 2-methyl-2-butanol (2M2B), Ethyl acetate, Methyl laurate | Renewable, biodegradable, low toxicity. whiterose.ac.ukmdpi.com | In glycolipid synthesis, 2M2B provided the highest yields compared to acetone and ethyl acetate. acs.org |

| Ionic Liquids (ILs) | [Bmim][PF6], [Bmim][Tf2N] | Negligible vapor pressure, high thermal stability, good dissolution of enzymes and substrates. mdpi.comresearchgate.net | Lipase activity is dependent on the IL's anion, with [Tf2N]− often showing the highest activity. acs.org [Bmim][PF6] demonstrated higher conversion than t-butanol in biodiesel synthesis. mdpi.com |

Effect of Water Activity

Water activity (a_w) is a crucial parameter in enzymatic esterification. While a certain amount of water is essential for maintaining the enzyme's catalytically active conformation, excessive water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield. mdpi.com Conversely, very low water content can lead to a rigid enzyme structure with reduced catalytic activity.

In the enzymatic synthesis of farnesyl laurate, a structurally related ester, the activity of the lipase Lipozyme RM IM was found to be highly dependent on the initial water activity. researchgate.net The optimal conversion of 96.80% was achieved at an initial water activity of 0.11. researchgate.net Similarly, for the synthesis of other esters, controlling water activity is essential for maximizing yield. researchgate.net Freeze-drying of enzyme preparations is an effective method to achieve low water activity, with values in the range of 0.055 to 0.160 being reported, which is suitable for synthesis reactions. mdpi.com In lipase-catalyzed transesterification, the water content in the reaction system is a key factor influencing the enzyme's catalytic activity in organic solvents. jst.go.jp

Enzyme Reusability and Stability

The economic viability of enzymatic processes heavily relies on the ability to reuse the biocatalyst over multiple cycles. Immobilization of enzymes on solid supports is a common strategy to enhance their stability and facilitate recovery and reuse. nih.govacademie-sciences.fr

Immobilized lipases have demonstrated good reusability in ester synthesis. For instance, Lipozyme TLIM, an immobilized lipase, retained 63% of its initial activity after three cycles in the synthesis of benzyl cinnamate. researchgate.net In another study, a lipase immobilized on PVA and CMC supports could be reused at least 10 times over 80 days, maintaining high yields. researchgate.net The stability of enzymes can also be influenced by the solvent system. For example, higher thermal stability for Novozym 435, a commercial immobilized lipase, was observed in hydrophobic and water-immiscible ionic liquids like [Bmim][Tf2N]. acs.org However, even with immobilization, a gradual loss of activity is often observed. In the production of biodiesel from microalgae, an immobilized lipase remained active for 288 hours over six cycles, but the yield dropped to 65%. rsc.org The covalent attachment of enzymes to solid supports is a favorable method for improving stability and retention, allowing for recycling with minimal loss in activity. nih.gov

Bio-based Feedstock Utilization for this compound Production

The production of this compound can be made more sustainable by utilizing feedstocks derived from renewable biological resources. ieabioenergy.com Lauric acid, a C12 saturated fatty acid, is naturally abundant in vegetable oils such as coconut oil and palm kernel oil. google.comresearchgate.netrsc.org Benzyl alcohol can also be produced from bio-based sources, for instance, through the conversion of benzaldehyde (B42025) derived from marine microorganisms. researchgate.net

The use of such bio-based feedstocks aligns with the principles of a circular bio-economy, aiming to replace fossil-based resources. ieabioenergy.com The "biomass balance approach" is a concept where renewable feedstocks are introduced at the beginning of a chemical production process. ieabioenergy.comeuropean-bioplastics.org Although the final product may not be fully segregated as bio-based, this method allows for the allocation of the bio-based content to specific products. ieabioenergy.comeuropean-bioplastics.org Several benzyl esters have been synthesized from fatty acids obtained from the hydrolysis of vegetable oils like coconut, palm, and soybean oils. researchgate.net This approach not only reduces the carbon footprint but also can lead to products with desirable properties for various applications. researchgate.net The global production of bio-based chemicals and polymers is estimated to be around 90 million tonnes. ieabioenergy.com

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to this compound, often favored for its scalability and high conversion rates.

Catalytic Esterification

Esterification is the most direct chemical method for synthesizing this compound, involving the reaction of lauric acid and benzyl alcohol in the presence of a catalyst.

Acid catalysts are commonly employed to accelerate the esterification reaction.

TBA6-P2W17-SO3H: This is a modified polyoxometalate (POM) solid acid catalyst. d-nb.info It exhibits high acidity and thermal stability. d-nb.info The presence of tetrabutylammonium (B224687) (TBA) counterions makes it amphiphilic, which enhances the interaction between the substrates and the catalyst, leading to increased catalytic efficiency in esterification reactions. d-nb.info This catalyst has shown remarkable activity and selectivity in the esterification of various free fatty acids, including the synthesis of this compound, with high conversion rates. d-nb.info A key advantage is its self-separation by precipitation at the end of the reaction, allowing for easy recovery and reuse. d-nb.info

HNbMoO6: This is a layered niobic-molybdic mixed oxide that functions as a superacid. researchgate.netresearchgate.net It has demonstrated excellent catalytic activity in the esterification of fatty acids. researchgate.netresearchgate.net The acid strength of HNbMoO6 is a key factor in its catalytic performance. researchgate.net In the methyl esterification of lauric acid, HNbMoO6 treated with sulfuric acid achieved a high conversion rate of 81.79%. researchgate.net The catalyst's structure remains stable after the reaction, indicating its potential for reuse. researchgate.net Its high Lewis acidity is believed to play a crucial role in activating the alcohol for the reaction. researchgate.net

| Catalyst | Catalyst Type | Key Features | Reported Performance |

|---|---|---|---|

| TBA6-P2W17-SO3H | Modified Polyoxometalate (POM) Solid Acid | High acidity, thermal stability, amphiphilic nature, self-separating. d-nb.info | Demonstrated excellent catalytic activity and selectivity for the esterification of long-chain acids, including the synthesis of this compound. d-nb.info |

| HNbMoO6 | Layered Mixed Oxide Superacid | High acid strength, stable structure, high Lewis acidity. researchgate.netresearchgate.net | Achieved 81.79% conversion in the methyl esterification of lauric acid. researchgate.net Shows excellent catalytic activity for esterification reactions. researchgate.net |

Palladium-Catalyzed Reactions

The synthesis of benzyl esters, including this compound, can be achieved through palladium-catalyzed reactions. One notable method involves the direct palladium-catalyzed C-H acyloxylation of toluene with lauric acid. organic-chemistry.org This approach is atom-economical and efficient. organic-chemistry.org

A specific example of this catalysis involves reacting lauric acid with toluene in the presence of a palladium-phosphine complex. prepchem.com The process begins with the formation of a dark green solution by dissolving palladous acetate in warm triphenylphosphine (B44618) with a slow bubbling of oxygen. prepchem.com Lauric acid is then introduced, followed by lead acetate and toluene. prepchem.com The reaction mixture is heated to reflux (from 90°C to 160°C) while continuously introducing oxygen. prepchem.com During the reaction, the color changes from dark green to red and finally to a permanent black, which is indicative of colloidally dispersed palladium in equilibrium with soluble Pd(II) species. prepchem.com This process can achieve a toluene conversion of 50% with a 96% selectivity for this compound. prepchem.com

Optimization of palladium-catalyzed reactions for similar ester syntheses has shown that the choice of catalyst, base, and additives is crucial. organic-chemistry.org Studies on the synthesis of α-benzyl-β-keto esters identified Pd(dbpf)Cl₂ as a highly effective catalyst, with N-methyldicyclohexylamine as the base and tetrabutylammonium chloride (TBAC) as an additive in a dimethylformamide (DMF) solvent. organic-chemistry.org

Deep Eutectic Solvent Catalysts

Deep Eutectic Solvents (DESs) have emerged as green and effective catalysts for esterification. google.commdpi.com These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than the individual components. mdpi.com They are valued for being less corrosive to equipment, producing no waste acid, being easy to recycle, and allowing for mild reaction conditions. google.com

For the synthesis of laurate esters, a DES composed of cetyl trimethyl ammonium (B1175870) bromide (CTAB) and p-toluenesulfonic acid at a molar ratio of 1:3 has been successfully used as a catalyst for the esterification of lauric acid. google.com Other DES systems, often based on choline (B1196258) chloride (ChCl) combined with compounds like malonic acid, glycerol, or zinc chloride, have also proven effective in catalyzing various organic transformations, including the synthesis of precursors for active pharmaceutical ingredients. mdpi.comfrontiersin.org

Furthermore, the concept of a "reactive" DES (R-NADES) has been explored, where the solvent components also act as substrates. mdpi.com In the context of laurate ester synthesis, various lipases have shown high stability and catalytic performance in R-NADES systems composed of choline chloride, carbohydrates, and polyols, with lauric acid added as the acyl donor. mdpi.com

Optimization of Catalyst Mass and Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters such as catalyst concentration, substrate molar ratio, and temperature.

In palladium-catalyzed systems, optimization involves screening various catalysts, bases, and additives. For instance, in the synthesis of α-benzyl-β-keto esters, catalyst loading was reduced to 2.5 mol% without compromising efficiency, and the reaction temperature was raised to 100°C in a closed system to improve yields, which ranged from 53% to 99%. organic-chemistry.org

For other metal-based catalysts, such as zinc(II) in the esterification of pelargonic acid, catalyst loading has been systematically varied. The table below illustrates the effect of catalyst quantity on product yield over time.

| Catalyst Loading (mol %) | Yield (2 hours) | Yield (4 hours) |

|---|---|---|

| 0.1 | 85% | 88% |

| 1.0 | 94% | >99% |

| 2.5 | 95% | >99% |

In enzymatic synthesis, key parameters include enzyme loading, temperature, and substrate molar ratio. For the synthesis of benzyl cinnamate, a related aromatic ester, conditions were optimized to a temperature of 46.3°C and a Novozym 40086 concentration of 23.1 mg/mL to achieve a yield of 96.2%. researchgate.net

Ester Exchange Reactions

Ester exchange, or transesterification, is another viable route for synthesizing this compound. This method typically involves reacting an existing ester, such as methyl laurate or vinyl laurate, with benzyl alcohol in the presence of a catalyst. mdpi.com

Enzymatic catalysis is particularly effective for this process. For example, the synthesis of thioesters, which are analogous to esters, has been demonstrated using immobilized lipase (Lipozyme TL IM) to catalyze the reaction between benzyl mercaptan and vinyl laurate. mdpi.com The reaction conditions were optimized, including the substrate molar ratio. Increasing the molar ratio of vinyl laurate to benzyl mercaptan from 1:1 to 4:1 significantly increased the reaction conversion. mdpi.com

| Substrate Molar Ratio (Vinyl Laurate : Benzyl Mercaptan) | Reaction Conversion |

|---|---|

| 1:1 | 61% |

| 2:1 | 83% |

| 3:1 | 96% |

| 4:1 | 96% |

Synthesis from Lauroyl Chloride and Benzyl Alcohol

A classic and straightforward method for preparing this compound is the reaction between lauroyl chloride and benzyl alcohol. guidechem.com This reaction is a nucleophilic acyl substitution. The oxygen atom of the hydroxyl group in benzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts the proton from the oxonium ion intermediate, forming this compound and hydrogen chloride (HCl) as a byproduct. While effective, methods involving acyl chlorides can have disadvantages such as side reactions and the corrosive nature of the HCl byproduct. google.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is key to optimizing synthesis. For palladium-catalyzed reactions, the mechanism involves changes in the oxidation state of the metal. In the reaction of toluene and lauric acid, the catalyst cycles between a soluble Pd(II) species and a colloidally dispersed black palladium metal, which serves as an equilibrium catalytic amount. prepchem.com For other palladium-catalyzed reactions, the mechanism may involve the formation of a Lewis acid-Schiff base complex, particularly when additives like ZnCl₂ are used. nih.gov

In enzymatic reactions, the mechanism is often described by kinetic models. The lipase-catalyzed esterification of lauric acid with benzyl alcohol often follows a Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.netacs.org In this model, the lipase first reacts with the acyl donor (lauric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (benzyl alcohol) to form the final ester product (this compound) and regenerate the free enzyme. researchgate.netresearchgate.net

Reaction Kinetics and Rate Studies

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the lipase-catalyzed esterification of lauric acid with benzyl alcohol, the initial reaction rate has been found to be linearly dependent on the concentration of the lipase in the aqueous phase. researchgate.net However, benzyl alcohol can also have a deactivating effect on the enzyme at higher temperatures (40-50°C). researchgate.net

Kinetic studies of the oxidation of lauric acid and benzyl alcohol by the enzyme Cytochrome P450 119 have allowed for the direct measurement of rate constants. The oxidation of lauric acid displayed saturation kinetics, enabling the determination of both the equilibrium binding constant (Kbind) and the first-order oxidation rate constant (kox). nih.gov

| Substrate | Apparent Second-Order Rate Constant (kApp, M-1s-1) | Binding Constant (Kbind, M-1) | Oxidation Rate Constant (kox, s-1) |

|---|---|---|---|

| Lauric Acid | (1.1 ± 0.1) x 103 | 1400 ± 400 | 0.8 ± 0.2 |

| Methyl Laurate | (1.1 ± 0.1) x 103 | 700 ± 200 | 1.5 ± 0.4 |

| Benzyl Alcohol | (2.0 ± 0.2) x 104 | - | - |

The kinetic data show that while benzyl alcohol has a higher apparent second-order rate constant, the reactions of lauric acid and methyl laurate with the enzyme are sufficiently slow to allow for the resolution of the individual binding and reaction steps. nih.gov The unactivated C-H positions of lauric acid are oxidized with a rate constant of 0.8 s⁻¹ at room temperature. nih.gov

Reaction Pathway Analysis

The synthesis of this compound primarily involves the esterification of lauric acid with benzyl alcohol. This can be accomplished through several established methods, each with distinct reaction mechanisms and conditions. The most common pathways include Fischer-Speier esterification, Steglich esterification, and enzymatic catalysis.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgmdpi.com The reaction is reversible and requires conditions that favor the formation of the ester product. athabascau.ca

The reaction mechanism involves the initial protonation of the carbonyl oxygen of lauric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com The nucleophilic oxygen of benzyl alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. cerritos.edu Subsequent proton transfer and elimination of a water molecule result in the formation of this compound and regeneration of the acid catalyst. wikipedia.orgcerritos.edu To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, or the water produced is removed from the reaction mixture, often by azeotropic distillation with a solvent like toluene. wikipedia.orgathabascau.ca

Table 1: Reaction Parameters for Fischer-Speier Esterification of Lauric Acid

| Parameter | Condition | Rationale |

| Reactants | Lauric Acid, Benzyl Alcohol | The primary substrates for the esterification reaction. cerritos.edu |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Provides the acidic environment necessary to protonate the carboxylic acid and activate it for nucleophilic attack. wikipedia.org |

| Temperature | 60–140°C | Sufficient to overcome the activation energy and facilitate the reaction, often at the reflux temperature of the solvent. wikipedia.org |

| Reaction Time | 1–14 hours | Dependent on temperature, catalyst concentration, and the efficiency of water removal. wikipedia.org |

| Water Removal | Dean-Stark Apparatus | Continuously removes water, shifting the equilibrium towards the formation of the ester. athabascau.caprepchem.com |

Steglich Esterification

Steglich esterification offers a milder alternative for the synthesis of esters, particularly for substrates that are sensitive to strong acids. organic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). d-nb.infonih.gov

The reaction begins with the activation of the carboxylic acid (lauric acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an N-acylpyridinium salt. d-nb.info This intermediate is a very active acyl transfer reagent and readily reacts with benzyl alcohol to produce this compound. d-nb.info A significant advantage of this method is that the reaction proceeds under mild, often room temperature, conditions and can provide high yields. researchgate.net A drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can sometimes be challenging to remove completely. chemicalforums.com

Table 2: Key Components in Steglich Esterification for this compound Synthesis

| Component | Function |

| Lauric Acid | The carboxylic acid substrate. researchgate.net |

| Benzyl Alcohol | The alcohol substrate. researchgate.net |

| DCC or DIC | Coupling agent that activates the carboxylic acid. nih.gov |

| DMAP | Catalyst that facilitates the acyl transfer. organic-chemistry.orgd-nb.info |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

Enzymatic Catalysis

Enzymatic synthesis of this compound represents a green and sustainable approach, operating under mild conditions and offering high specificity. Lipases are the most commonly used enzymes for this esterification. researchgate.net The reaction can be carried out in organic solvents or in a solvent-free system. researchgate.net

The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. First, the lipase's active site (containing a serine residue) acylates with lauric acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, benzyl alcohol binds to the acyl-enzyme complex and nucleophilically attacks the acyl group, leading to the formation of this compound and the regeneration of the free enzyme. nih.gov

Several factors influence the efficiency of enzymatic synthesis, including the choice of lipase, reaction temperature, substrate molar ratio, and water activity. researchgate.netresearchgate.net For instance, lipases like Candida antarctica lipase B (often immobilized as Novozym 435) have shown high efficiency in synthesizing various esters. researchgate.netresearchgate.net

Table 3: Research Findings on Enzymatic Synthesis of Benzyl Esters

| Lipase Source | Substrates | Key Findings | Reference |

| Candida antarctica lipase B (Novozym 435) | Butyric acid and benzyl alcohol | Reached 80% conversion in a solvent-free system. | researchgate.net |

| Lipozyme TL IM | Cinnamic acid and benzyl alcohol | Achieved a 97.7% yield under optimized conditions (40 °C, 2.6:1 alcohol to acid molar ratio). | researchgate.net |

| Candida rugosa lipase | Lauric acid and citronellol | Immobilized lipase could be reused for 5 cycles. | researchgate.net |

| Lipolase 100 L | Lauric acid and benzyl alcohol | Reaction kinetics were studied in a biphasic organic-aqueous system. | researchgate.net |

Advanced Research Applications of Benzyl Laurate

Benzyl (B1604629) Laurate as a Bio-based Plasticizer

The increasing demand for environmentally friendly and sustainable materials has driven research into bio-based plasticizers as alternatives to petroleum-based options. Benzyl laurate has garnered significant attention in this area due to its renewable origins and promising performance in various polymer systems.

Application in Polymer Composites (e.g., Silica-filled Styrene-Butadiene Rubber/Butadiene Rubber)

Recent studies have highlighted the potential of this compound as a plasticizer in silica-filled solution-polymerized styrene-butadiene rubber/butadiene rubber (SBR/BR) composites, which are crucial components in the manufacturing of "green tires." researchgate.netmdpi.com Research indicates that incorporating this compound can improve the processability and dynamic mechanical properties of these rubber composites. researchgate.net In these composites, silica (B1680970) is used as a reinforcing filler to enhance properties like tensile strength and abrasion resistance. mdpi.com The addition of a plasticizer like this compound is essential to reduce the viscosity of the compound for easier processing and to improve the dispersion of the silica filler. mdpi.com

One study synthesized five different fatty acid benzyl esters, including this compound, and evaluated their performance as plasticizers in silica-filled SBR/BR composites. researchgate.net The results showed that this compound, with its suitable hydrocarbon chain length, exhibited improved performance in comparison to conventional treated distillate aromatic extract (TDAE) oil. researchgate.netresearchgate.net The compatibility between the bio-plasticizer and the polymer matrix is a key factor in achieving these enhanced properties. researchgate.net

Structure-Property Relationship Studies in Polymer Systems

The molecular structure of this compound plays a crucial role in its function as a plasticizer. The presence of both a benzyl group and a laurate chain influences its interaction with the polymer matrix. researchgate.net Research on the structure-property relationship of fatty acid benzyl esters in SBR/BR composites has shown that the length of the fatty acid chain and the presence of unsaturation are significant factors. researchgate.net

For instance, a study comparing this compound with other fatty acid benzyl esters (myristate, palmitate, stearate, and oleate) found that the hydrocarbon chain length affects the plasticizer's performance. researchgate.net The benzyl group, being aromatic, can have specific interactions with the polymer chains, particularly in aromatic polymers like styrene-butadiene rubber, potentially leading to improved compatibility and performance. researchgate.netresearchgate.net

Comparison with Conventional Plasticizers

This compound has been compared with conventional petroleum-based plasticizers, most notably treated distillate aromatic extract (TDAE) and phthalate (B1215562) esters like dioctyl phthalate (DOP). researchgate.netresearchgate.net Studies have shown that this compound can offer comparable, and in some aspects superior, performance to TDAE in silica-filled SBR/BR composites. researchgate.net

In the context of polyvinyl chloride (PVC) plasticizers, research has explored various bio-based esters as alternatives to phthalates due to health and environmental concerns. researchgate.netsci-hub.se While direct comparisons of this compound in PVC are less documented in the provided results, the broader research on benzyl esters of other fatty acids, such as dehydrated castor oil fatty acid, indicates they can exhibit good resistance to solvent extraction, although sometimes poorer than polymeric plasticizers. researchgate.netsci-hub.se The plasticizing efficiency of these bio-based benzyl esters is often similar to that of DEHP (bis(2-ethylhexyl) phthalate). researchgate.netsci-hub.sesci-hub.se

Table 1: Comparison of this compound with a Conventional Plasticizer

| Property | This compound | Treated Distillate Aromatic Extract (TDAE) |

|---|---|---|

| Source | Bio-based (from lauric acid and benzyl alcohol) | Petroleum-based |

| Performance in SBR/BR Composites | Shows comparatively improved performance. researchgate.net | Standard plasticizer for comparison. researchgate.net |

| Environmental Profile | Considered a more sustainable alternative. | Raises environmental and health concerns due to polycyclic aromatic hydrocarbon content. researchgate.net |

Influence on Rheological and Mechanical Properties of Materials

The incorporation of this compound as a plasticizer has a significant impact on the rheological and mechanical properties of polymer composites. researchgate.netmdpi.comnih.gov Rheology, the study of the flow of matter, is critical for understanding the processability of materials. mdpi.comgoogle.com The addition of plasticizers like this compound generally reduces the viscosity of the polymer compound, making it easier to process. researchgate.net

In silica-filled SBR/BR composites, this compound has been shown to influence both static and dynamic mechanical properties. researchgate.net These properties are crucial for the performance of tires, affecting factors like rolling resistance and wet grip. The improved compatibility of this compound with the polymer matrix contributes to these enhanced mechanical characteristics. researchgate.net The study of the influence of processing oils on the viscoelastic behavior of SBR has shown that increased compatibility between the oil and the polymer matrix can improve properties like elongation at break and tear strength. researchgate.net

Research in Fragrance and Flavor Chemistry

Beyond its applications in material science, this compound is a well-established compound in the field of fragrance and flavor chemistry. findascent.comthegoodscentscompany.com

Role in Perfume Compositions and Food Additives

In the fragrance industry, this compound is utilized for its faint, sweet, and slightly floral or waxy odor. findascent.comthegoodscentscompany.com It often serves as a fixative in perfumes, helping to prolong the scent of other fragrance components. Its subtle aroma allows it to blend well into various perfume compositions, particularly floral and oriental types, where it can add depth and a smooth character. findascent.com It is listed as a fragrance ingredient by the International Fragrance Association (IFRA). nih.govifrafragrance.org

As a food additive, this compound is used as a flavoring agent. nih.govjetro.go.jp It is recognized for its mild, ethereal, fruity, and tropical taste profile. thegoodscentscompany.com Its application in food is regulated, and it is listed as a flavoring agent by authorities in various regions. nih.govjetro.go.jp

Research in Biochemical and Biotechnological Applications

This compound, also known as benzyl dodecanoate, is established as a biochemical reagent utilized in life science research. medchemexpress.comambeed.com It is classified as a biological material or organic compound available for various research purposes. medchemexpress.comambeed.com Its utility in research settings stems from its specific chemical structure, which consists of a benzyl group attached to a laurate chain through an ester bond. This composition gives it distinct properties, such as being an aliphatic acyl compound and an aryl ester, making it a useful building block or compound for investigation in biochemical and organic chemistry contexts. ambeed.com

While direct applications of this compound in glycobiology are still emerging, its structural components—the benzyl group and the laurate acyl group—are integral to the synthesis of complex carbohydrate molecules studied in this field. Glycobiology investigates the structure, synthesis, and function of sugars (glycans), a field that relies on complex synthetic chemistry. medchemexpress.com

Research has shown that benzyl groups are commonly used as protecting groups in the synthesis of glycopyranosides, which are fundamental structures in carbohydrate chemistry. researchgate.net Furthermore, the synthesis of derivatives such as benzyl 4-O-lauroyl-α-L-rhamnopyranoside highlights a direct convergence of benzyl and lauroyl moieties on a sugar backbone. growingscience.comresearchgate.net This process involves the selective attachment of a lauroyl group to a benzyl rhamnopyranoside, demonstrating the utility of these components in creating specific sugar esters. growingscience.comresearchgate.net Such sugar esters are investigated for various biological activities and serve as building blocks for more complex glycoconjugates. growingscience.com The enzymatic production of laurate esters from sugars like D-glucose and D-xylose further underscores the importance of laurate derivatives in biotechnological and glycobiological applications. researchgate.net

Use as a Biochemical Reagent in Life Science Research

Antimicrobial Research

Research has focused on synthesizing and evaluating derivatives of this compound for their antimicrobial properties. A notable area of study involves the creation of glycoside derivatives, where this compound's core components are attached to a sugar molecule. Specifically, derivatives of benzyl 4-O-lauroyl-α-L-rhamnopyranoside have been synthesized and tested for their efficacy against pathogenic bacteria and fungi. growingscience.comresearchgate.net

A structure-activity relationship (SAR) study revealed that the antifungal potential of these rhamnopyranosides was enhanced by the presence of a 4-O-lauroyl group combined with a 2,3-di-O-acyl group. growingscience.com While the synthesized compounds generally showed less effectiveness against test bacteria compared to the standard antibiotic kanamycin, certain derivatives displayed significant activity. growingscience.com The 2,3-di-O-benzoate derivative, in particular, exhibited considerable inhibition against the tested bacterial pathogens. growingscience.com This highlights the potential for developing potent antimicrobial agents by modifying the carbohydrate framework with benzyl and lauroyl groups. growingscience.com

Table 1: Antimicrobial Potential of Benzyl 4-O-lauroyl-α-L-rhamnopyranoside Derivatives This table is generated based on data from cited research articles.

| Derivative Name | Structure Description | Observed Antimicrobial Potential |

|---|---|---|

| Benzyl 2,3-di-O-acetyl-4-O-lauroyl-α-L-rhamnopyranoside | Acetyl groups at C-2 and C-3 positions | Part of a series tested for antimicrobial activity. researchgate.net |

| Benzyl 2,3-di-O-methanesulfonyl-4-O-lauroyl-α-L-rhamnopyranoside | Methanesulfonyl (mesyl) groups at C-2 and C-3 positions | Part of a series tested for antimicrobial activity. researchgate.net |

While direct studies on the synergistic antimicrobial effects of this compound are limited, research on compounds containing its key structural motifs—the laurate ester and the benzyl group—demonstrates significant potential for synergistic activity.

Sucrose (B13894) Laurate: This compound, a non-ionic surfactant, exhibits powerful synergistic antimicrobial action when combined with nisin against Staphylococcus aureus. mdpi.comresearchgate.net The combination has been shown to disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis. researchgate.net This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, enhanced bacterial inhibition. researchgate.net The synergistic effect of sucrose laurate and nisin has also been observed to depolarize the bacterial cell membrane potential. mdpi.comresearchgate.net

Benzyl Isothiocyanate (BITC): BITC, an organosulfide containing a benzyl group, shows a strong synergistic antibacterial effect against S. aureus when used in combination with resveratrol (B1683913). mdpi.comnih.gov This combination is more effective at inhibiting bacterial growth, preventing biofilm formation, and disrupting the cell membrane than either compound used alone. nih.gov

Table 2: Summary of Synergistic Antimicrobial Effects of Related Compounds This table is generated based on data from cited research articles.

| Compound Combination | Target Microorganism | Observed Synergistic Effect | Mechanism of Synergy |

|---|---|---|---|

| Sucrose Laurate + Nisin | Staphylococcus aureus | Enhanced antibacterial activity. mdpi.comresearchgate.net | Disruption of cell wall and membrane integrity; inhibition of peptidoglycan synthesis; membrane depolarization. researchgate.net |

Insights into the potential antimicrobial mechanisms of this compound at the transcriptional level can be inferred from studies on related compounds, particularly benzyl isothiocyanate (BITC). A transcriptomic analysis of Staphylococcus aureus treated with a combination of BITC and resveratrol revealed a significant impact on gene expression. nih.gov

The study showed that the combination of BITC and resveratrol led to a much larger number of differentially expressed genes (DEGs) compared to treatment with either substance alone. nih.gov Crucially, the expression of several key genes associated with bacterial virulence and regulation was significantly downregulated. nih.gov These included genes for proteases, regulatory systems, and toxins, indicating that the synergistic antimicrobial effect is mediated by the suppression of critical pathogenic functions at the genetic level. nih.gov

Additionally, long-chain fatty acids, such as the laurate component of this compound, have been identified as marginal inducers of CAMP (cathelicidin antimicrobial peptide) gene transcription, which points to another potential, albeit modest, interaction with the host's innate immune response at a transcriptional level. nih.gov

Environmental and Sustainability Aspects in Benzyl Laurate Research

Green Chemistry Principles in Benzyl (B1604629) Laurate Synthesis

The synthesis of benzyl laurate, an ester of benzyl alcohol and lauric acid, has become a key area for implementing green chemistry principles to develop more efficient and environmentally sound production methods. butlerov.comresearchgate.netd-nb.info These initiatives focus on improving atom economy, minimizing waste, using non-hazardous materials, and increasing energy efficiency. researchgate.net

Atom Economy and Waste Minimization

The primary goal of atom economy is to maximize the incorporation of reactant atoms into the final product. In the esterification reaction to produce this compound, the main byproduct is water, which theoretically allows for a high atom economy. However, traditional synthesis methods can lead to lower yields and increased waste due to side reactions and the use of excess reagents to shift the reaction equilibrium. researchgate.net Modern catalytic approaches aim for high conversion and selectivity, thereby improving atom economy and minimizing waste. researchgate.net

Use of Environmentally Benign Solvents and Catalysts

A significant focus of green synthesis for this compound is the substitution of hazardous solvents and catalysts with safer, more sustainable alternatives. butlerov.comd-nb.infogoogle.com

Solvents: Conventional methods may employ volatile organic compounds (VOCs) such as toluene (B28343) for the azeotropic removal of water. prepchem.com To mitigate the environmental and health risks associated with VOCs, research has shifted towards solvent-free reaction conditions. researchgate.net Conducting the synthesis without a solvent eliminates solvent-related waste and simplifies the purification process.

Catalysts: Traditional acid catalysts like sulfuric acid are effective but pose challenges due to their corrosive nature and the generation of acidic waste. The development of solid, reusable catalysts offers a greener alternative. researchgate.net Enzymatic catalysis, particularly using lipases, has emerged as a highly sustainable method. butlerov.comresearchgate.net Lipases, such as the one derived from Thermomyces lanuginuosa (Lipozyme TL IM), operate under mild conditions, are highly specific, and are biodegradable. butlerov.com Immobilized lipases can be easily separated and reused, further enhancing the green credentials of the synthesis process. butlerov.comresearchgate.net

Interactive Table: Catalytic Systems for this compound Synthesis

| Catalyst Type | Specific Example | Key Advantages |

| Homogeneous Acid | Sulfuric Acid | High reactivity |

| Heterogeneous Solid Acid | HND-26 | Reusable, non-toxic, high stability researchgate.net |

| Biocatalyst (Enzyme) | Lipozyme TL IM | High selectivity, mild conditions, biodegradable, reusable butlerov.com |

Resource Efficiency and Energy Savings

Improving resource and energy efficiency is a fundamental aspect of green chemistry. The use of highly efficient catalysts like immobilized lipases contributes significantly to this goal. butlerov.com These biocatalysts enable the synthesis of this compound at lower temperatures compared to conventional methods that require more energy. butlerov.com Solvent-free processes further reduce energy consumption by eliminating the need for heating and recovering solvents. The reusability of these advanced catalysts also enhances resource efficiency by minimizing waste and reducing the need for new catalyst production. butlerov.comd-nb.info Studies have demonstrated that immobilized lipases can be used in multiple reaction cycles with high product yields, making the process both economically and environmentally sustainable. butlerov.com

Biodegradation and Environmental Fate Studies

Evaluating the environmental behavior of this compound is essential for a complete sustainability assessment. This involves studying its biodegradability and its effects on various environmental compartments. lyellcollection.orgepa.gov

Degradation Pathways

As a fatty acid ester, this compound is expected to degrade primarily through hydrolysis, which can be facilitated by microorganisms in the environment. lyellcollection.orgepa.govconcawe.eu This process breaks the ester bond, yielding benzyl alcohol and lauric acid. Both of these degradation products are generally considered to be readily biodegradable. lyellcollection.orgconcawe.eu Lauric acid, a common fatty acid, can be metabolized by microorganisms, while benzyl alcohol is also known to be broken down through various microbial pathways. lyellcollection.orgthegoodscentscompany.com Studies on similar fatty acid esters have shown that they are readily biodegradable under aerobic conditions, often assessed using standardized tests like the OECD 301 series. santos.comgivaudan.com

Impact on Aquatic and Soil Environments

The environmental impact of this compound is largely determined by its biodegradability and the characteristics of its breakdown products.

Aquatic Environments: In aquatic systems, the expected rapid biodegradation of this compound and its hydrolysis products suggests a low potential for the substance to persist or bioaccumulate. santos.comepa.gov Due to its low water solubility, this compound is likely to adsorb to sediment and suspended organic matter if released into water. epa.govsantos.com However, its susceptibility to microbial degradation would limit its long-term presence in these compartments. epa.gov

Soil Environments: In soil, this compound is also anticipated to undergo rapid biodegradation by microorganisms. epa.gov Its degradation products, benzyl alcohol and lauric acid, are naturally occurring substances that can be utilized by the soil microbial community. Consequently, the risk to the soil environment is considered to be low. epa.gov

Interactive Table: Environmental Fate of this compound

| Environmental Compartment | Primary Degradation Process | Degradation Products | Expected Impact |

| Aquatic | Biodegradation (Hydrolysis) lyellcollection.orgepa.govconcawe.eu | Benzyl alcohol, Lauric acid | Low persistence and bioaccumulation potential santos.comepa.gov |

| Soil | Biodegradation epa.gov | Benzyl alcohol, Lauric acid | Low persistence, readily utilized by microorganisms epa.gov |

Q & A

Q. What are the recommended methods for synthesizing benzyl laurate, and how can its purity be validated?

this compound is typically synthesized via esterification of lauric acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid). Post-synthesis, purity can be validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook to confirm structural integrity. Ensure proper calibration of instruments and include retention indices for reproducibility .

Q. How can researchers determine the solubility profile of this compound in different solvents for experimental applications?

Systematic solubility testing should involve incremental mixing of this compound with solvents (e.g., DMSO, PEG300, corn oil) under controlled temperatures. Record dissolution rates and phase transitions. Pre-formulation studies, such as those outlined in , recommend preparing stock solutions (e.g., 50 mg/mL in DMSO) and diluting with biocompatible solvents like saline or PEG300 for in vivo applications. Validate solubility using dynamic light scattering (DLS) to detect aggregates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and alkyl chain structure. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹). For advanced validation, compare experimental spectra with reference data from NIST or peer-reviewed literature . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .

Advanced Research Questions

Q. How should researchers address contradictions in thermal stability data for this compound across studies?

Q. What strategies optimize this compound formulations for controlled drug delivery systems?

Incorporate lipid-based carriers (e.g., glyceryl laurate matrices) to enhance biocompatibility and sustained release, as demonstrated in pharmaceutical compounding studies . Use design-of-experiments (DoE) approaches to test variables like surfactant concentration (e.g., Tween 80) and solvent ratios. Evaluate release kinetics via Franz diffusion cells or in vitro dissolution apparatus, correlating results with pharmacokinetic models .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

Implement strict process controls: monitor reaction temperature (±1°C), catalyst concentration, and stirring rates. Use statistical tools (e.g., ANOVA) to identify critical variables. Characterize each batch with GC/MS and NMR to establish a quality control database. Adopt ISO-compliant documentation practices for lab notebooks and protocols .

Methodological Best Practices

Q. What ethical and procedural guidelines apply when handling this compound in animal studies?

Follow institutional animal care protocols (IACUC) for dosing and euthanasia. Use biocompatible solvents (e.g., saline/DMSO mixtures) to minimize toxicity, as detailed in . Document adverse effects (e.g., skin irritation) and consult safety data sheets (SDS) for emergency measures . Maintain transparency in data reporting to uphold scientific integrity .

Q. How should conflicting data on this compound’s environmental impact be analyzed?

Conduct life-cycle assessments (LCAs) to evaluate biodegradation and ecotoxicity. Compare results against regulatory databases (e.g., EPA CompTox) and use multivariate analysis to isolate variables (e.g., pH, microbial activity). Publish null results to avoid publication bias .

Data Presentation and Validation

Q. What tools are recommended for modeling this compound’s physicochemical properties?

Use computational tools like Gaussian or COSMO-RS to predict logP (5.65, per ), solubility parameters, and partition coefficients. Validate predictions with experimental data and disclose software settings (e.g., basis sets, force fields) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.